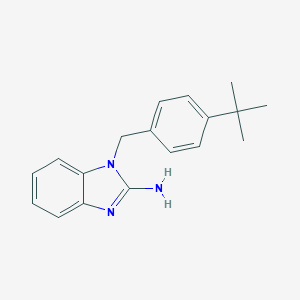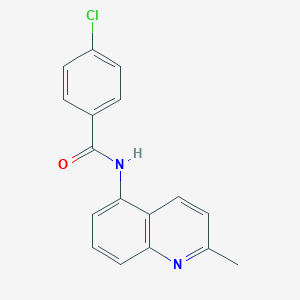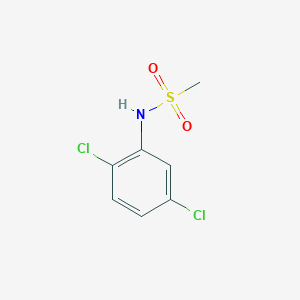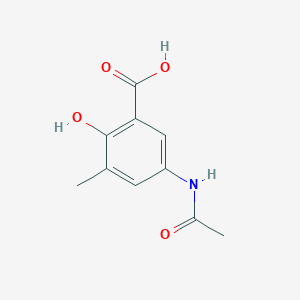![molecular formula C21H25N7 B246463 N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, such as enzymes and receptors. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of various viruses, such as HIV and hepatitis C virus.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has been shown to exert various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has several advantages and limitations for lab experiments. Its potent pharmacological effects make it an attractive candidate for drug development. However, its complex structure and low solubility in water make it difficult to work with in the laboratory. Moreover, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for the study of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its pharmacokinetic properties and develop more potent derivatives. Moreover, its potential applications in the treatment of various diseases, such as cancer, viral infections, and diabetes, need to be explored further.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine involves the reaction of 2-methylbenzenamine, 4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazine-2-amine, and acetic anhydride in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer, antiviral, and antibacterial activities. It has also been shown to possess potent inhibitory effects on various enzymes, such as tyrosine kinase, protein kinase C, and phosphodiesterase.
properties
Molecular Formula |
C21H25N7 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-N,4-N-bis(2-methylphenyl)-6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H25N7/c1-15-7-3-5-9-17(15)23-19-25-20(24-18-10-6-4-8-16(18)2)27-21(26-19)28-13-11-22-12-14-28/h3-10,22H,11-14H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
WRHAVHZMSIQVQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCNCC3)NC4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCNCC3)NC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)


![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)


![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)


